3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and subsequent functionalization to attach the propanamide moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazolo[3,4-b]pyridine core can interact with active sites or allosteric sites on proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(TRIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE
- 3-[4-(METHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE
Uniqueness
The presence of the difluoromethyl group in 3-[4-(DIFLUOROMETHYL)-2-ISOPROPYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(4-PYRIDYL)PROPANAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H19F2N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C18H19F2N5O2/c1-11(2)25-10-14-13(17(19)20)9-16(27)24(18(14)23-25)8-5-15(26)22-12-3-6-21-7-4-12/h3-4,6-7,9-11,17H,5,8H2,1-2H3,(H,21,22,26) |
InChI Key |
PWGJSXQKIYJARU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=NC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.